Product packaging for 3-(1,3-Thiazol-5-YL)benzaldehyde(Cat. No.:)

3-(1,3-Thiazol-5-YL)benzaldehyde

Cat. No.: B8686439
M. Wt: 189.24 g/mol
InChI Key: JVUAUAFGSJDTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Thiazole (B1198619) Heterocycles in Synthetic Chemistry and Medicinal Scaffold Design

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry and synthetic organic chemistry. nih.govjetir.org Its aromatic nature, characterized by the delocalization of pi (π) electrons, provides multiple reactive sites for various chemical transformations, including electrophilic and nucleophilic substitutions, as well as condensation reactions. researchgate.netpharmaguideline.com This reactivity makes the thiazole ring a valuable synthon for creating a diverse array of chemical compounds. nih.gov

The thiazole moiety is a key structural component in numerous biologically active compounds, both natural and synthetic. nih.govresearchgate.net A prominent natural example is Vitamin B1 (Thiamine), which is essential for human health. nih.gov In the realm of synthetic pharmaceuticals, the thiazole ring is integral to the structure of various drugs, including some antibiotics (like penicillin derivatives), antiretroviral agents (such as Ritonavir), and anticancer drugs (like Tiazofurin). nih.gov Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. jetir.orgresearchgate.netnih.gov The ability to easily synthesize and modify the thiazole nucleus from a range of starting materials further enhances its appeal in drug discovery and development. jetir.org

Role of Benzaldehyde (B42025) Derivatives in Organic Transformations and Scaffold Generation

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org The aldehyde functional group is highly reactive and participates in a wide variety of chemical reactions, making it a versatile handle for constructing more complex molecular architectures. nih.gov

Benzaldehyde derivatives are key reactants in numerous name reactions, including the Cannizzaro reaction, where one molecule is reduced to a benzyl (B1604629) alcohol and another is oxidized to benzoic acid, and aldol (B89426) condensations, which lead to the formation of cinnamaldehyde (B126680) and styrene (B11656) derivatives. wikipedia.org They are also crucial in the synthesis of other important compounds like mandelic acid and benzylidene acetals. wikipedia.org The versatility of benzaldehyde and its derivatives makes them indispensable in the chemical industry for producing a wide range of products. wisdomlib.org Furthermore, modern synthetic methods continue to be developed for the efficient and selective synthesis of substituted benzaldehydes, highlighting their ongoing importance in organic chemistry. acs.org These derivatives are not only used as intermediates in the synthesis of pharmaceuticals but also find applications in the production of dyes, perfumes, and polymers. orientjchem.org

Historical Context of Thiazole-Aldehyde Conjugates in Chemical Synthesis

The combination of thiazole and aldehyde functionalities into single molecular entities, known as thiazole-aldehyde conjugates, has a rich history in chemical synthesis. The pioneering work of chemists like Hantzsch and Hofmann laid the groundwork for thiazole chemistry, and subsequent research has explored the reactivity of these heterocycles extensively. nih.gove-bookshelf.de

A key reaction involving thiazoles is their condensation with aromatic aldehydes. pharmaguideline.com For instance, 2-methylthiazole (B1294427) and 2-aminothiazole (B372263) readily undergo condensation reactions with various benzaldehyde derivatives to form new heterocyclic systems. pharmaguideline.com This type of reaction has been instrumental in the synthesis of a wide variety of thiazole-containing compounds. More complex thiazole-based structures have been synthesized through multi-step reactions that often involve an aldehyde as a key reactant. For example, novel thiazole-based chalcones have been prepared through the Claisen-Schmidt condensation of thiazole-containing ketones with aromatic aldehydes. nih.gov The historical development of such synthetic methodologies has been crucial for accessing a diverse range of thiazole derivatives for various applications.

Overview of 3-(1,3-Thiazol-5-YL)benzaldehyde as a Focus for Academic Inquiry

The specific compound this compound has emerged as a molecule of interest in academic research due to its unique structure, which combines the reactive aldehyde group with the versatile thiazole scaffold. This particular arrangement, with the thiazole ring at the meta-position of the benzaldehyde, offers specific steric and electronic properties that can be exploited in the design of novel compounds.

Research into derivatives of this and similar structures has shown potential in various areas of medicinal chemistry. For instance, the synthesis of 4-benzyl-1,3-thiazole derivatives has been explored for their potential anti-inflammatory properties. nih.gov Furthermore, complex imidazole (B134444) derivatives incorporating a thiazole moiety have been synthesized and evaluated as inhibitors of transforming growth factor-β (TGF-β) type I receptor, which is implicated in various diseases. nih.gov The synthesis of diverse thiazole derivatives often involves reactions with aldehydes, underscoring the importance of understanding the chemistry of compounds like this compound. organic-chemistry.org The ongoing investigation into such molecules contributes to the broader understanding of structure-activity relationships and the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NOS B8686439 3-(1,3-Thiazol-5-YL)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

3-(1,3-thiazol-5-yl)benzaldehyde

InChI

InChI=1S/C10H7NOS/c12-6-8-2-1-3-9(4-8)10-5-11-7-13-10/h1-7H

InChI Key

JVUAUAFGSJDTTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CS2)C=O

Origin of Product

United States

Synthetic Methodologies for 3 1,3 Thiazol 5 Yl Benzaldehyde and Analogous Thiazolyl Benzaldehyde Systems

Conventional Condensation Approaches

Traditional synthetic routes to thiazole-containing compounds often rely on the construction of the thiazole (B1198619) ring through condensation reactions. These methods, while established, typically involve the reaction of a thioamide or a similar sulfur-containing nucleophile with an α-halocarbonyl compound, a process known as the Hantzsch thiazole synthesis. acs.orgresearchgate.net

Condensation of Thiazole Derivatives with Benzaldehyde (B42025) Precursors

A common strategy for synthesizing thiazolyl-benzaldehyde systems involves the reaction of a pre-formed thiazole nucleus bearing a reactive group with a benzaldehyde precursor. For instance, a series of thiazolyl-methyl-oxi-benzaldehydes have been prepared through the etherification of a halogenated thiazole derivative with a hydroxybenzaldehyde. researchgate.netresearchgate.netfarmaciajournal.com Specifically, the reaction of a 2-aryl-4-iodomethyl-thiazole with a hydroxybenzaldehyde in the presence of a base like anhydrous potassium carbonate in a solvent such as dry acetone (B3395972) can afford the corresponding thiazolyl-methoxy-benzaldehyde. researchgate.netfarmaciajournal.com This approach allows for the introduction of the benzaldehyde moiety at various positions on the thiazole ring system, depending on the starting materials.

Catalytic Systems in Condensation Reactions (e.g., Acidic Catalysis, Glacial Acetic Acid)

The efficiency of condensation reactions for the synthesis of thiazole and its derivatives can be significantly enhanced by the use of catalytic systems. Acidic catalysts are frequently employed to promote the dehydration step inherent in many condensation pathways. Glacial acetic acid is often used not only as a solvent but also as a catalyst for such reactions. For example, the condensation of a thiazolyl-benzaldehyde derivative with 2-thioxo-1,3-thiazolidin-4-one to form a more complex heterocyclic system is carried out in glacial acetic acid in the presence of anhydrous sodium acetate, with the mixture being heated for several hours. researchgate.net

Advanced and Green Chemistry Synthesis Routes

In recent years, there has been a considerable shift towards the development of more environmentally benign and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Ultrasonic Irradiation-Accelerated Condensation Reactions

Ultrasonic irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions and improve yields. The application of ultrasound can enhance mass transfer and provide the activation energy required for chemical reactions, often leading to shorter reaction times and milder conditions compared to conventional heating. wikipedia.org The synthesis of 1,4-dihydropyridines via the Hantzsch reaction, a multicomponent reaction involving an aldehyde, has been shown to be effectively promoted by ultrasonic irradiation in the presence of a catalyst like p-toluenesulfonic acid (PTSA) in an aqueous medium. wikipedia.org This suggests that the synthesis of thiazolyl-benzaldehydes through condensation pathways could also be amenable to acceleration by ultrasound.

Solvent-Free and Catalyst-Free Methodologies

Solvent-free and catalyst-free reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvents and catalysts. The synthesis of chalcones, which are structurally related to the precursors of some thiazole syntheses, has been successfully achieved by simply grinding a benzaldehyde and an acetophenone (B1666503) with solid sodium hydroxide (B78521) using a mortar and pestle. nih.gov This solvent-free approach often leads to high yields and purity, with minimal side products. Such methodologies hold promise for the clean synthesis of thiazolyl-benzaldehyde precursors.

Metal-Catalyzed Coupling and C-H Activation Strategies

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These methods offer a versatile and efficient means to connect aryl and heteroaryl fragments.

The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgyoutube.com For the synthesis of 3-(1,3-Thiazol-5-YL)benzaldehyde, this could involve the coupling of 3-formylphenylboronic acid with a 5-halothiazole. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields.

Another powerful method is the Stille coupling, which utilizes an organotin reagent in place of the organoboron compound. organic-chemistry.orgwikipedia.orglibretexts.orgchemeurope.com The reaction of a 3-(trialkylstannyl)benzaldehyde with a 5-halothiazole, catalyzed by a palladium complex, would be a viable route to the target molecule. A key advantage of the Stille reaction is the stability of organostannanes to a wide range of reaction conditions. libretexts.org

More recently, direct C-H activation has emerged as a highly atom-economical strategy that avoids the pre-functionalization of one of the coupling partners. This approach involves the direct coupling of a C-H bond of one aromatic ring with a C-X (where X is a halide or triflate) bond of another. This strategy is being increasingly applied to the synthesis of complex molecules.

Below is a table summarizing representative metal-catalyzed cross-coupling reactions for the synthesis of aryl-heteroaryl compounds, analogous to the formation of this compound.

Coupling ReactionAryl Halide/PseudohalideOrganometallic ReagentCatalyst SystemBaseSolventYield (%)Ref
Suzuki Coupling Aryl BromideArylboronic AcidPd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O85-95 organic-chemistry.org
Stille Coupling Aryl IodideArylstannanePd(PPh₃)₄ / LiCl-THF70-90 organic-chemistry.org

This table presents representative data for analogous systems and conditions may vary for the specific synthesis of this compound.

Oxidative Cross-Coupling of Thiazoles with Aldehydes

Palladium-catalyzed oxidative C-H/C-H cross-coupling has emerged as a powerful tool for the direct arylation of thiazoles. This method avoids the pre-functionalization of the coupling partners, making it an atom-economical approach. A concise palladium-catalyzed method has been developed for the oxidative cross-coupling between benzothiazoles and other heterocycles like thiophenes and thiazoles. rsc.org This type of reaction is noted for its tolerance to air and moisture, as well as a high degree of functional group compatibility. rsc.org

Direct Arylation Utilizing Metal-Organic Frameworks (e.g., Fe3O(BDC)3)

Metal-Organic Frameworks (MOFs) have gained attention as heterogeneous catalysts for direct arylation reactions. Specifically, the iron-based MOF, Fe3O(BDC)3, has been successfully employed as a recyclable heterogeneous catalyst for the direct arylation of azoles with benzaldehydes. rsc.orgx-mol.com In this protocol, readily available and inexpensive benzaldehydes serve as the aryl source, offering an alternative to the more commonly used aryl halides. rsc.orgx-mol.com

This method has demonstrated higher catalytic productivity in forming aryl-substituted azoles compared to other MOFs and various homogeneous iron catalysts. rsc.orgx-mol.com The reaction conditions, particularly the solvent and oxidant, play a crucial role in the reaction's efficiency, with N-methyl-2-pyrrolidone and di-tert-butyl peroxide providing optimal yields. rsc.orgx-mol.com A key advantage of this system is the confirmed heterogeneous nature of the catalysis, allowing for the reuse of the catalyst over multiple cycles without significant loss of activity. rsc.orgx-mol.com

Copper-Catalyzed A3-Coupling Reactions

While not a direct route to thiazolyl-benzaldehydes, copper-catalyzed A3-coupling (alkyne-aldehyde-amine) reactions are relevant for the synthesis of propargylamines, which can be precursors to various heterocyclic systems. Copper complexes with thiazole and benzothiazole (B30560) ligands have been synthesized and studied for their potential applications. mdpi.com The selective direct arylation of different Csp2-H bonds of imidazo[2,1-b]thiazole (B1210989) can be achieved by switching between a palladium catalyst system and stoichiometric amounts of copper, highlighting the role of the metal in directing the reaction pathway. nih.govnih.gov

Suzuki Cross-Coupling Reactions for Thiazole Arylation

Suzuki cross-coupling is a widely utilized and robust method for forming carbon-carbon bonds, including the arylation of thiazoles. This reaction typically involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium complex. mdpi.com A systematic study on the Suzuki-Miyaura cross-coupling of thiazoleboronic esters has been conducted, demonstrating the synthesis of 5-aryl-1,3-azoles. researchgate.net The reactivity of the boronic acid at different positions on the thiazole ring was found to influence the yield, with hydrolysis and deboronation being potential side reactions. researchgate.net

Microwave-assisted Suzuki-Miyaura cross-coupling reactions in aqueous media have been developed as a rapid and high-yielding method for synthesizing 5-substituted thiazoles. rsc.org The use of bis(thiazole) pincer palladium complexes has shown high catalytic activity for the Suzuki-Miyaura coupling of aryl halides, enabling the synthesis of biaryls with high efficiency. acs.org Furthermore, a ligand-free palladium-catalyzed direct arylation of thiazole derivatives has been achieved with very low catalyst loadings, offering an economically and environmentally favorable alternative to traditional cross-coupling methods. organic-chemistry.org

Table 1: Comparison of Suzuki Cross-Coupling Methods for Thiazole Arylation

MethodCatalystKey FeaturesReference
Microwave-assistedPd(OAc)2/Tetrabutylammonium bromideRapid, high yields, aqueous medium rsc.org
Pincer ComplexesBis(thiazole) pincer palladium complexesHigh turnover numbers and frequencies acs.org
Ligand-freePd(OAc)2Very low catalyst loadings, economical organic-chemistry.org
Boronic EstersPalladium catalystSystematic study of 5-aryl-1,3-azoles researchgate.net

Nucleophilic Substitution Pathways for Thiazolyl-Benzaldehyde Formation

Nucleophilic substitution reactions offer a classical yet effective approach to constructing thiazole-containing compounds. One common strategy involves the reaction of an α-haloketone with a thioamide, a process known as the Hantzsch thiazole synthesis. mdpi.com For instance, the synthesis of 2,5-disubstituted thiazole derivatives can be achieved by first brominating a ketone to form an α-bromocarbonyl compound, which is then cyclized with a thioamide like thiourea (B124793) or benzenecarbothioamide. nih.gov The conditions for this cyclocondensation can be varied to optimize the yield of the desired thiazole derivative. nih.gov

Specialized Cyclization Reactions for Thiazole-Benzaldehyde Conjugates

Various specialized cyclization reactions have been developed to synthesize thiazole-containing structures, which can be precursors to or analogous to thiazole-benzaldehyde conjugates. The modified Gewald reaction, for example, allows for the synthesis of thiazoles from nitriles. researchgate.net Another approach involves the domino alkylation-cyclization of propargyl bromides with thioureas, which can be performed under microwave irradiation to afford 2-aminothiazoles in high yields and short reaction times. organic-chemistry.org

One-pot multi-component reactions are particularly efficient for constructing complex molecules. For example, new substituted Hantzsch thiazole derivatives have been synthesized in good yields through a one-pot reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes using a reusable silica-supported tungstosilisic acid catalyst. mdpi.com Similarly, a green synthesis of thiazole derivatives has been reported via a multicomponent reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in water. nih.gov

Challenges and Optimization Strategies in Synthetic Procedures

Despite the variety of synthetic methods available, challenges remain in the synthesis of thiazolyl-benzaldehydes and their analogs. These challenges often relate to regioselectivity, reaction efficiency, and the need for environmentally benign procedures.

Optimization of reaction conditions is a critical aspect of overcoming these challenges. For instance, in direct arylation reactions using Fe3O(BDC)3, the choice of solvent and oxidant significantly impacts the yield. rsc.org Similarly, in Suzuki cross-coupling reactions, factors such as the catalyst, base, solvent, and reaction time must be carefully optimized to achieve the desired product in high yield. semanticscholar.org The development of ligand-free palladium-catalyzed reactions and the use of microwave irradiation are examples of strategies to improve efficiency and reduce the environmental impact of these syntheses. rsc.orgorganic-chemistry.org

In multi-component reactions, optimizing the catalyst loading and reaction temperature is crucial for maximizing the product yield. researchgate.net The use of reusable heterogeneous catalysts, such as silica-supported tungstosilisic acid or Fe3O(BDC)3, addresses the need for more sustainable synthetic protocols by simplifying catalyst separation and recovery. rsc.orgmdpi.com

Chemical Reactivity and Transformation Pathways of 3 1,3 Thiazol 5 Yl Benzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group, with its electrophilic carbonyl carbon, is the primary site for a variety of chemical reactions. The presence of the thiazole (B1198619) ring at the meta position of the benzaldehyde (B42025) influences the reactivity of the aldehyde group through electronic effects.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. pressbooks.pubmedlifemastery.com Aromatic aldehydes, such as 3-(1,3-Thiazol-5-YL)benzaldehyde, are generally less reactive towards nucleophiles than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring. pressbooks.pub

Common nucleophilic addition reactions include the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. The product is typically an α,β-unsaturated compound. thermofisher.com For this compound, this reaction would proceed as follows:

Reactant 1 Reactant 2 Catalyst Product
This compound Malonic acid Piperidine/Pyridine 3-(3-(1,3-Thiazol-5-YL)phenyl)acrylic acid

Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. chadsprep.comorganic-chemistry.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). libretexts.orgmasterorganicchemistry.com

Reactant 1 Reactant 2 Product
This compound Triphenylphosphine ylide 1-(3-(1,3-Thiazol-5-YL)phenyl)alkene

Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens, such as this compound, can undergo a disproportionation reaction known as the Cannizzaro reaction. quora.comwikipedia.org In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while another is oxidized to the carboxylic acid. wikipedia.orgchemistrysteps.com

Reactant Reagent Product 1 (Reduced) Product 2 (Oxidized)
This compound Concentrated NaOH or KOH (3-(1,3-Thiazol-5-YL)phenyl)methanol 3-(1,3-Thiazol-5-YL)benzoic acid

A variation is the "crossed" Cannizzaro reaction, where a mixture of two different aldehydes without α-hydrogens is treated with a strong base. If one of the aldehydes is formaldehyde, it is preferentially oxidized, leading to a higher yield of the alcohol derived from the other aldehyde. quora.com

Oxidation Reactions

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This is a common transformation for aromatic aldehydes. The presence of the thiazole ring is not expected to interfere with this reaction.

A variety of oxidizing agents can be employed for this purpose. Common laboratory reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The choice of reagent can depend on the presence of other functional groups in the molecule. For instance, silver oxide is a mild oxidizing agent that is often used for the selective oxidation of aldehydes.

The general transformation is as follows:

Reactant Oxidizing Agent Product
This compound KMnO₄ or H₂CrO₄ or Ag₂O 3-(1,3-Thiazol-5-YL)benzoic acid

The oxidation of benzaldehyde to benzoic acid is a well-established process, and similar reactivity is expected for this compound. researchgate.net

Reduction Reactions to Alcohol Derivatives

The aldehyde group can be easily reduced to a primary alcohol. This is a fundamental transformation in organic synthesis. A common and selective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). rsc.org It is a mild reducing agent that is compatible with a wide range of functional groups, including the thiazole ring.

The reduction of this compound with sodium borohydride would yield (3-(1,3-Thiazol-5-YL)phenyl)methanol. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695).

Reactant Reducing Agent Solvent Product
This compound Sodium borohydride (NaBH₄) Methanol or Ethanol (3-(1,3-Thiazol-5-YL)phenyl)methanol

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used for this transformation. However, due to its higher reactivity, it is less selective than NaBH₄.

Condensation with Nitrogen-Containing Nucleophiles (e.g., Hydrazone and Schiff Base Formation)

The aldehyde group of this compound readily undergoes condensation reactions with primary amines and their derivatives, such as hydrazines, to form imines (Schiff bases) and hydrazones, respectively. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. researchgate.netnih.gov

Schiff Base Formation: The reaction with a primary amine (R-NH₂) yields a Schiff base.

Reactant 1 Reactant 2 (Primary Amine) Product (Schiff Base)
This compound Aniline N-(3-(1,3-Thiazol-5-YL)benzylidene)aniline
This compound Ethylamine N-(3-(1,3-Thiazol-5-YL)benzylidene)ethanamine

Hydrazone Formation: The reaction with hydrazine (B178648) or a substituted hydrazine (R-NH-NH₂) forms a hydrazone. wikipedia.org Hydrazones are valuable intermediates in organic synthesis, for example, in the Wolff-Kishner reduction. wikipedia.orgorganic-chemistry.orgnih.gov

Reactant 1 Reactant 2 (Hydrazine Derivative) Product (Hydrazone)
This compound Hydrazine (H₂N-NH₂) This compound hydrazone
This compound Phenylhydrazine (Ph-NH-NH₂) This compound phenylhydrazone

Reactivity of the Thiazole Ring

The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms. The electron density distribution in the ring makes it susceptible to electrophilic attack.

Electrophilic Substitution Patterns on the Thiazole Ring

In general, electrophilic substitution on the thiazole ring occurs preferentially at the C5 position. chemicalbook.com The presence of the phenyl group at the C5 position in this compound would direct incoming electrophiles to the C4 position of the thiazole ring, or to the ortho and para positions of the benzaldehyde ring. However, the thiazole ring itself is generally less reactive towards electrophilic substitution than benzene (B151609).

Common electrophilic substitution reactions include halogenation and nitration.

Halogenation: Bromination is a typical example of halogenation. The reaction of a 5-arylthiazole with a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) can lead to the substitution of a hydrogen atom on the thiazole ring with a bromine atom. Given the directing effects, bromination is most likely to occur at the C4 position of the thiazole ring.

Reactant Reagent Expected Product
This compound N-Bromosuccinimide (NBS) 3-(4-Bromo-1,3-thiazol-5-yl)benzaldehyde

Nitration: Nitration of thiazole derivatives typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. Similar to halogenation, the nitro group is expected to be introduced at the C4 position of the thiazole ring.

Reactant Reagent Expected Product
This compound HNO₃/H₂SO₄ 3-(4-Nitro-1,3-thiazol-5-yl)benzaldehyde

It is important to note that under strongly acidic nitrating conditions, the aldehyde group could potentially undergo oxidation. Therefore, careful control of reaction conditions would be necessary to achieve selective nitration of the thiazole ring.

C-2 Acylation of Thiazole Moieties

The thiazole ring, a key feature of this compound, exhibits distinct reactivity at its carbon centers. The proton at the C-2 position is notably acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. This acidity facilitates deprotonation by a strong base, such as an organolithium reagent, to generate a potent C-2 nucleophile.

This carbanion can subsequently react with various electrophilic acylating agents, such as acyl chlorides or esters, to introduce an acyl group at the C-2 position. This process, a C-2 acylation, is a fundamental transformation for elaborating the thiazole core. While direct acylation of this compound itself is not widely documented, the reactivity is inferred from the general behavior of thiazole and its derivatives. The reaction proceeds via a nucleophilic addition-elimination mechanism at the acylating agent's carbonyl group. The resulting 2-acyl-5-(3-formylphenyl)-1,3-thiazole would be a highly functionalized molecule, poised for further synthetic transformations at its three reactive sites: the newly introduced ketone, the existing aldehyde, and the thiazole ring itself.

A plausible reaction sequence is outlined below:

Deprotonation: Treatment of this compound with a strong base (e.g., n-butyllithium) in an aprotic solvent (e.g., THF) at low temperature abstracts the C-2 proton.

Acylation: Addition of an acylating agent (e.g., acetyl chloride) to the reaction mixture results in the formation of the C-C bond at the C-2 position.

Ring Functionalization and Coupling Reactions

The thiazole and benzene rings of this compound are amenable to various functionalization and cross-coupling reactions, significantly enhancing its utility as a building block in organic synthesis. A common strategy involves the introduction of a halogen atom onto the thiazole ring, which can then serve as a handle for palladium-catalyzed cross-coupling reactions.

Halogenation of the thiazole ring, likely at the electron-rich C-2 or C-4 positions, can be achieved using standard halogenating agents. The resulting halo-thiazole derivative is a key intermediate for introducing new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. wikipedia.org A 2-bromo-5-(3-formylphenyl)-1,3-thiazole, for instance, could be reacted with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a base (e.g., Na₂CO₃ or K₃PO₄) to yield 2-aryl- or 2-vinyl-substituted thiazole derivatives. nih.govorganic-chemistry.orgharvard.edu This reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the aldehyde present in the substrate. nih.gov

Heck-Mizoroki Coupling: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org The halo-thiazole derivative of this compound can be coupled with various alkenes, such as acrylates or styrenes, to append unsaturated side chains to the thiazole ring. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org This method provides a direct route to extended conjugated systems.

Sonogashira Coupling: The Sonogashira coupling reaction is a powerful method for forming C(sp²)-C(sp) bonds by reacting a vinyl or aryl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, can be used to introduce alkynyl moieties onto the thiazole ring of the halogenated precursor. nih.govorganic-chemistry.orgresearchgate.net These alkynylated products are valuable intermediates for synthesizing more complex heterocyclic structures and conjugated materials.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Functionalizing a 2-Bromo-Thiazole Scaffold

Coupling ReactionCoupling PartnerTypical Catalyst SystemTypical BaseProduct TypeReference
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ or Pd₂(dba)₃/LigandNa₂CO₃, K₃PO₄2-Aryl-thiazole nih.govorganic-chemistry.org
Heck-MizorokiAlkene (e.g., Styrene)Pd(OAc)₂/LigandEt₃N, K₂CO₃2-Vinyl-thiazole wikipedia.orgbeilstein-journals.org
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂/CuIEt₃N, Piperidine2-Alkynyl-thiazole wikipedia.orgorganic-chemistry.org

Intermolecular and Intramolecular Cyclization Processes

The aldehyde functionality of this compound is a key reactive site for constructing new ring systems through cyclization reactions. These transformations can occur via either intermolecular or intramolecular pathways, leading to a diverse array of fused and spiro-heterocyclic structures.

Intermolecular Cyclocondensation Reactions: The benzaldehyde moiety can react with various dinucleophilic reagents in cyclocondensation reactions to form new heterocyclic rings. For example, reaction with compounds containing an active methylene group and an amino group can lead to the formation of fused nitrogen-containing heterocycles.

A notable example is the Pfitzinger reaction , where an aldehyde or ketone condenses with isatin (B1672199) in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgjocpr.comresearchgate.net By analogy, this compound could serve as the carbonyl component in this reaction, leading to the synthesis of quinolines bearing a thiazolylphenyl substituent at the 2-position. jocpr.comijsr.net

Multi-component reactions also offer a powerful strategy for building complex molecules from simple precursors in a single step. The aldehyde group of the title compound can participate in such reactions, for example, with an amine and a 1,3-dicarbonyl compound, to generate dihydropyridine (B1217469) derivatives (Hantzsch-type reaction) or other complex heterocyclic systems.

Intramolecular Cyclization: While this compound itself lacks the necessary functional groups for a simple intramolecular cyclization, it can be readily converted into precursors that are primed for such transformations. For instance, a Knoevenagel condensation of the aldehyde with a compound containing an active methylene group linked to a potential nucleophile (e.g., a hydroxyl or amino group) would generate an intermediate capable of undergoing a subsequent intramolecular cyclization to form a new fused ring system.

Related Thiazolium Salt-Catalyzed Reactions (e.g., Benzoin (B196080) Condensation Analogues)

The aldehyde group in this compound makes it a suitable substrate for a variety of transformations catalyzed by N-heterocyclic carbenes (NHCs), which are often generated in situ from thiazolium salts.

The quintessential example of such a reaction is the benzoin condensation . wikipedia.org This reaction involves the coupling of two aldehyde molecules to form an α-hydroxy ketone, known as a benzoin. The reaction is famously catalyzed by cyanide or, more relevantly, by a thiazolium salt in the presence of a base. wikipedia.orgorganic-chemistry.org

The mechanism, first proposed by Breslow, involves the deprotonation of the thiazolium salt at C-2 to form the nucleophilic NHC. This carbene then attacks the carbonyl carbon of an aldehyde molecule. A subsequent proton transfer and rearrangement generate the "Breslow intermediate," a key species that exhibits inverted polarity (umpolung) at the original carbonyl carbon. This nucleophilic center then attacks a second molecule of the aldehyde. Finally, elimination of the thiazolium catalyst yields the benzoin product. acs.orgresearchgate.net

Table 2: Key Steps in the Thiazolium-Catalyzed Benzoin Condensation

StepDescriptionKey IntermediatesReference
1Catalyst FormationDeprotonation of thiazolium salt to form N-Heterocyclic Carbene (NHC). wikipedia.orgresearchgate.net
2First Aldehyde AdditionNucleophilic attack of NHC on the first aldehyde molecule. acs.org
3Breslow Intermediate FormationProton transfer creates the key nucleophilic Breslow intermediate. acs.orgresearchgate.net
4Second Aldehyde AdditionAttack of the Breslow intermediate on a second aldehyde molecule. wikipedia.org
5Product Formation & Catalyst RegenerationCollapse of the adduct to form the α-hydroxy ketone (benzoin) and release the NHC catalyst. wikipedia.org

Derivatization and Structural Modification of 3 1,3 Thiazol 5 Yl Benzaldehyde

Synthesis of Substituted Thiazolyl-Benzaldehyde Analogues

The synthesis of analogues of 3-(1,3-thiazol-5-yl)benzaldehyde can be achieved by introducing various substituents onto the phenyl and thiazole (B1198619) rings. These modifications can significantly influence the electronic properties and spatial arrangement of the molecule.

One common strategy involves the bromination of a precursor, followed by reaction with thiocarbonyl compounds to form the thiazole ring. For instance, the synthesis of 2,5-disubstituted thiazole derivatives can begin with the bromination of a suitable starting material, such as 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid, using bromine in acetic acid to yield an α-bromocarbonyl compound. nih.gov This intermediate can then be reacted with thiocarbamide or benzenecarbothioamide to construct the thiazole ring. nih.gov This approach allows for the introduction of various substituents on the thiazole ring by using different thiocarbonyl compounds.

Another approach focuses on modifying the phenyl ring. For example, starting with 4-aminoacetophenone, a series of reactions can lead to the formation of a pyrrolidinone ring attached to the phenyl group, which is then further modified to include a thiazole moiety. nih.gov This multi-step synthesis allows for the introduction of a wide range of functional groups, leading to a diverse library of analogues.

Table 1: Examples of Precursors and Reagents for Analogue Synthesis

Precursor Reagent(s) Resulting Moiety
1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid Br2 in Acetic Acid, then Thiocarbamide Substituted Thiazole Ring

Formation of Hydrazone, Thiosemicarbazone, and Related Imine Derivatives

The aldehyde functional group in this compound is a prime site for derivatization, particularly through condensation reactions with primary amines to form imines, also known as Schiff bases. nih.govresearchgate.net Among these, hydrazones and thiosemicarbazones are of significant interest due to their biological activities. researchgate.netnih.gov

The synthesis of hydrazones typically involves the reaction of the aldehyde with a hydrazine (B178648) derivative. For instance, acetic acid hydrazide can be condensed with aromatic aldehydes to form arylidene hydrazides. nih.gov Similarly, thiosemicarbazones are synthesized by reacting the aldehyde with a thiosemicarbazide (B42300). researchgate.net These reactions are often carried out in a suitable solvent like methanol (B129727) or ethanol (B145695), sometimes with a catalytic amount of acid. nih.govresearchgate.net

The formation of these derivatives is confirmed by spectroscopic methods. For example, the 1H-NMR spectrum of a thiosemicarbazide derivative shows characteristic signals for the NH protons. nih.gov

Table 2: Synthesis of Hydrazone and Thiosemicarbazone Derivatives

Derivative Type Reagent General Reaction Condition
Hydrazone Hydrazine Hydrate or substituted hydrazines Reflux in alcohol
Thiosemicarbazone Thiosemicarbazide or substituted thiosemicarbazides Reflux in alcohol, often with a catalyst

Development of Schiff Base Conjugates

Schiff bases, characterized by the azomethine group (-C=N-), are readily synthesized by the condensation of a primary amine with an active carbonyl compound like this compound. nih.govresearchgate.net These conjugates have garnered considerable attention due to their wide range of pharmacological properties and their utility as synthons for the preparation of other biologically active compounds. nih.gov

The synthesis of thiazole-based Schiff bases can be achieved by reacting a phenyl thiazole amine with a benzaldehyde (B42025) derivative in methanol, followed by refluxing. nih.gov Green synthesis approaches have also been developed, utilizing catalysts like ZnO nanoparticles in ethanol to promote the reaction. nih.gov

The resulting Schiff base conjugates can be characterized by various spectroscopic techniques. For instance, the formation of the imine group can be confirmed by a characteristic vibrational peak in the FTIR spectrum and the appearance of a specific proton signal in the 1H-NMR spectrum. researchgate.net

Integration into Polycyclic and Fused Heterocyclic Systems

The this compound scaffold can be incorporated into more complex polycyclic and fused heterocyclic systems. This is a key strategy for creating novel molecular architectures with potentially enhanced biological activities. researchgate.netresearchgate.net

One method involves the cyclization of derivatives of the core scaffold. For example, thiosemicarbazide derivatives can undergo base-catalyzed intramolecular dehydrative cyclization to form 1,2,4-triazoles. nih.gov In another example, a 3-phenyl-5,6,7,8-tetrahydro nih.govnih.govuobaghdad.edu.iqtriazolo[3,4-b] nih.govresearchgate.netuobaghdad.edu.iqthiadiazepine-6,8-dione was condensed with various reagents to afford polyfused systems. researchgate.netresearchgate.net

The synthesis of fused thiazoles can also be achieved through different routes. For instance, the reaction of o-bromo aromatic amines with ethyl potassium xanthate can lead to the formation of fused thiazol-2(3H)-thiones, which can be further converted to fused thiazol-2(3H)-ones. Additionally, Schiff bases can be connected to other heterocyclic rings, such as the 5H-thiazolo[3,4-b] nih.govresearchgate.netuobaghdad.edu.iqthiadiazole ring system. uobaghdad.edu.iq

Acylation and Other Functionalization Reactions on the Benzyl (B1604629) or Thiazole Moieties

Further functionalization of the this compound core can be achieved through reactions such as acylation on the thiazole or benzyl moieties. These reactions introduce new functional groups that can modulate the properties of the molecule.

For instance, the synthesis of 3-(2-N-(aryl,acyl)amino-5-methyl-1,3-thiazol-4-yl)-2H-chromen-2-ones involves the acylation of an amino group on the thiazole ring. researchgate.net This demonstrates the feasibility of introducing acyl groups, which can serve as handles for further modifications or as pharmacophoric features.

While direct acylation on the benzyl ring of the title compound is less commonly reported, general organic synthesis principles suggest that such modifications are possible, for example, through Friedel-Crafts acylation if the ring is sufficiently activated, or by functionalizing substituents on the ring. The functionalization of heterocyclic compounds is a broad field, with strategies like the Hofmann-Martius-type rearrangement being used for the modification of indole (B1671886) rings, which could potentially be adapted for the thiazole or phenyl rings of the target compound. nih.gov

Strategies for Diversification of the Core Scaffold

Diversification of the this compound core scaffold is essential for the exploration of its chemical space and the development of new compounds with desired properties. Several strategies can be employed to achieve this diversification.

Modification of the Aldehyde Group: As discussed, the aldehyde can be converted into a wide range of derivatives, including hydrazones, thiosemicarbazones, and Schiff bases. nih.govresearchgate.netresearchgate.netnih.gov It can also be reduced to an alcohol or oxidized to a carboxylic acid, providing further avenues for derivatization.

Substitution on the Aromatic Rings: Introducing various substituents on the phenyl and thiazole rings can significantly alter the electronic and steric properties of the molecule. This can be achieved through standard aromatic substitution reactions or by using substituted starting materials in the synthesis of the core scaffold. nih.gov

Integration into Larger Systems: Incorporating the thiazolyl-benzaldehyde moiety into polycyclic and fused heterocyclic systems is a powerful strategy for creating structural complexity and exploring new areas of chemical space. researchgate.netresearchgate.net

Introduction of Other Heterocyclic Rings: The core scaffold can be linked to other heterocyclic systems, such as triazines or benzimidazoles, to create hybrid molecules. researchgate.netresearchgate.netnih.gov The high reactivity and broad biological activities of moieties like the s-triazine ring make them attractive partners for conjugation. nih.gov

By employing these strategies, a vast library of derivatives based on the this compound scaffold can be generated, enabling comprehensive structure-activity relationship studies.

Table 3: Chemical Compound Names

Compound Name
This compound
1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines
1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Bromine
Acetic Acid
Thiocarbamide
Benzenecarbothioamide
4-Aminoacetophenone
Itaconic Acid
Hydrazine
Acetic acid hydrazide
Thiosemicarbazide
Methanol
Ethanol
ZnO
Ethyl potassium xanthate
3-(2-N-(aryl,acyl)amino-5-methyl-1,3-thiazol-4-yl)-2H-chromen-2-ones
Triazines

Applications in Advanced Organic Synthesis and Chemical Biology

Role as a Key Intermediate in the Synthesis of Complex Organic Architectures

The structural attributes of 3-(1,3-Thiazol-5-YL)benzaldehyde make it an essential intermediate in the assembly of intricate organic molecules. The aldehyde functional group provides a reactive site for a multitude of chemical transformations, while the thiazole (B1198619) ring often imparts desirable physicochemical and biological properties to the final products. Its application as a building block is evident in the synthesis of various heterocyclic compounds and other complex structures that are of interest in medicinal chemistry and materials science.

Utility as a Building Block for Diversified Chemical Libraries

The generation of chemical libraries with high molecular diversity is a cornerstone of modern drug discovery. researchgate.net this compound is a valuable building block for this purpose, enabling the creation of large collections of related compounds through systematic modifications. researchgate.net The reactivity of the aldehyde allows for the introduction of a wide range of substituents and functional groups, leading to libraries of thiazole-containing compounds with diverse structural features. These libraries are instrumental in screening for new drug candidates and for exploring structure-activity relationships (SAR).

Precursor for the Construction of Fused Heterocyclic Systems

The dual functionality of this compound makes it a key precursor for the synthesis of various fused heterocyclic systems. These systems are often associated with a broad spectrum of biological activities. Notable examples include:

Imidazo[2,1-b]thiazoles: This scaffold is a prominent feature in many biologically active molecules. The synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives can be achieved through multi-component reactions involving 2-aminothiazole (B372263), an aldehyde like this compound, and an isocyanide. researchgate.net These compounds have been investigated for their potential as microtubule-destabilizing agents and for their cytotoxic effects on various cancer cell lines. nih.gov

Pyrimidine-2,4,6-trione Derivatives: The condensation of barbituric acid or its derivatives with aromatic aldehydes such as this compound, often through a Knoevenagel condensation, leads to the formation of 5-arylmethylene barbiturates. researchgate.net These pyrimidine-2,4,6-trione derivatives have been explored for a range of biological applications, including their potential as neuroprotective agents. nih.govnih.gov

Thiazolidin-4-one Derivatives: The reaction of this compound with a compound containing an active methylene (B1212753) group and a thiol, such as thioglycolic acid, and an amine is a common method for synthesizing 5-substituted thiazolidin-4-one derivatives. nih.gov These scaffolds are recognized for their diverse pharmacological activities. nih.govnih.gov The synthesis often proceeds via a Knoevenagel condensation to introduce the substituent at the 5-position of the thiazolidin-4-one ring. nih.gov

Application in Combinatorial Chemistry Approaches

The suitability of this compound for high-throughput synthesis makes it a valuable component in combinatorial chemistry. Its reactive aldehyde group allows for its immobilization on a solid support, facilitating the rapid and efficient generation of large libraries of compounds. This approach is particularly useful for the discovery of new bioactive molecules, as it allows for the systematic variation of different parts of the molecular structure to optimize biological activity.

Contributions to Carbon-Carbon Bond Formation Methodologies

The aldehyde functionality of this compound is central to its role in various carbon-carbon bond-forming reactions, which are fundamental to the construction of more complex organic molecules. For instance, it can participate in aldol (B89426) condensations, Wittig reactions, and Grignard reactions, allowing for the extension of the carbon skeleton and the introduction of new functional groups. These reactions are crucial for the synthesis of a wide range of organic compounds with potential applications in materials science and medicinal chemistry.

No Publicly Available Research Found for "this compound"

Despite a comprehensive search of scientific databases and chemical literature, there is currently no publicly available research specifically detailing the synthesis, chemical properties, or medicinal chemistry applications of the compound This compound .

Extensive queries for this specific chemical entity did not yield any dedicated studies or reports. While the broader class of thiazole-containing compounds is a well-established and active area of medicinal chemistry research due to the diverse biological activities of the thiazole scaffold, information on this particular positional isomer remains elusive in the public domain.

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key pharmacophore found in numerous clinically approved drugs and experimental therapeutic agents. Research into thiazole derivatives has explored their potential as anti-inflammatory, antimicrobial, anticancer, and antiviral agents, among other applications. These studies typically involve the synthesis of various derivatives and evaluation of their biological activity to establish structure-activity relationships.

However, for an article to be generated focusing solely on "this compound" and its derivatives, specific research data is essential. This would include, but is not limited to:

Synthesis Methods: Detailed reaction schemes and experimental procedures for the preparation of this compound.

Chemical Properties: Spectroscopic data (e.g., NMR, IR, Mass Spectrometry) and physicochemical properties.

Medicinal Chemistry Applications: Studies where this compound serves as a core scaffold for the development of new therapeutic agents. This would involve the synthesis of a library of derivatives and their subsequent biological evaluation against specific targets like enzymes or receptors.

Research Findings: Data tables summarizing the biological activity of any synthesized derivatives, such as IC₅₀ or Kᵢ values, and structure-activity relationship (SAR) studies.

Without such specific and verifiable information, it is not possible to construct a scientifically accurate and informative article as requested. The absence of this data suggests that "this compound" may be a novel compound that has not yet been described in the scientific literature, or that research involving it has not been made public.

Therefore, the generation of an article based on the provided outline cannot be fulfilled at this time due to the lack of foundational scientific research on the subject compound.

Note: This Section Focuses on the Compound S Role As a Scaffold for Drug Design and Chemical Biology Research, Specifically Excluding Direct Biological Activity, Dosage, Safety, and Clinical Trial Data.

Thiazole-Benzaldehyde as a Privileged Scaffold for Rational Drug Design

The concept of a "privileged scaffold" is central to modern drug discovery. These are molecular architectures that are capable of binding to multiple, often unrelated, biological targets through the strategic placement of various functional groups. The thiazole-benzaldehyde framework embodies this concept perfectly. The thiazole (B1198619) ring itself is a bioisostere for other aromatic systems and can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules. The benzaldehyde (B42025) group provides a reactive handle for a wide array of chemical transformations, allowing for the systematic exploration of chemical space and the generation of large, diverse compound libraries.

The versatility of the thiazole-benzaldehyde scaffold lies in the ability to modify both the thiazole and the benzaldehyde moieties. Substitutions on the thiazole ring can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity for a particular target. Similarly, the aldehyde functionality can be transformed into a vast number of other chemical groups, such as imines, hydrazones, and chalcones, each introducing new potential interactions with a biological target. This modularity allows medicinal chemists to fine-tune the properties of the resulting derivatives in a rational and predictable manner, a key aspect of modern drug design.

Design and Synthesis of Derivatives for Targeted Biological Pathways

The inherent versatility of the 3-(1,3-thiazol-5-yl)benzaldehyde scaffold has been extensively exploited in the design and synthesis of derivatives aimed at specific biological pathways implicated in a range of diseases.

Development of Compounds for Antimicrobial Research

The rise of antimicrobial resistance necessitates the urgent development of new antibacterial agents. The thiazole nucleus is a well-established pharmacophore in this area, present in several clinically used antibiotics. Researchers have utilized the this compound scaffold to create novel compounds for antimicrobial screening. For instance, condensation of the aldehyde with various amines or hydrazines can yield Schiff bases and hydrazones, respectively. These derivatives can be further cyclized to generate more complex heterocyclic systems. The rationale behind this approach is that the resulting molecules may mimic essential bacterial metabolites or interfere with key enzymatic processes, such as cell wall synthesis or protein production.

A common synthetic strategy involves the Claisen-Schmidt condensation of the acetyl group of a thiazole ring with various substituted benzaldehydes to yield chalcone (B49325) derivatives. These chalcones can then serve as precursors for further heterocyclic synthesis. The antimicrobial activity of these compounds is often evaluated against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Examples of Thiazole Derivatives Synthesized for Antimicrobial Research

Derivative TypeSynthetic PrecursorPotential Mechanism of Action
Thiazolyl-ChalconesThis compound and substituted acetophenonesInhibition of bacterial cell division or biofilm formation
Thiazolyl-Schiff BasesThis compound and various primary aminesDisruption of cell membrane integrity
Thiazolyl-PyrazolinesThiazolyl-chalcones and hydrazine (B178648) derivativesInterference with metabolic pathways

Development of Compounds for Antifungal Research

Similar to the development of antibacterial agents, the 3-(1,3-thiazol

Derivatives as Precursors for Beta-Amyloid Aggregation Inhibition Research

The thiazole-benzaldehyde scaffold is a key structural motif in the development of compounds aimed at inhibiting beta-amyloid (Aβ) peptide aggregation, a pathological hallmark of Alzheimer's disease. nih.govbohrium.com Researchers have synthesized and investigated various derivatives where the core structure of this compound serves as a crucial precursor. These investigations have demonstrated that thiazole-based compounds can effectively inhibit Aβ aggregation, often at micromolar and even nanomolar concentrations. nih.gov

Studies have focused on creating novel inhibitors by modifying the benzaldehyde and thiazole rings. For instance, (benzo[d]thiazol-2-yl)-1-phenylmethanimine derivatives have been designed to mimic the structure of stilbene-like compounds. researchgate.netnih.gov In these designs, the benzothiazole (B30560) portion is thought to interact with the binding site of Thioflavin T, a dye used to visualize amyloid fibrils. nih.gov

Research has shown that specific derivatives, such as compounds designated 5a and 7e in one study, are potent inhibitors of Aβ fibril formation. researchgate.netnih.govresearchgate.net Compound 5a, at a concentration of 50 µM, demonstrated superior inhibition of Aβ fibril formation compared to compound 7e. nih.govresearchgate.net Molecular dynamics simulations have further elucidated that at lower concentrations, these inhibitor molecules tend to accumulate in specific regions of Aβ aggregates, effectively separating one fibril from the rest. nih.govresearchgate.net In contrast, at higher concentrations, the inhibitor molecules are distributed more broadly across the entire Aβ structure. nih.govresearchgate.net

The versatility of the thiazole scaffold is also evident in the development of aminothiazole complexes and N-benzyl pyridinium-based benzoheterocycles, which have shown efficacy in inhibiting Aβ aggregation in vitro. nih.gov These findings underscore the importance of the this compound framework as a starting point for generating diverse chemical libraries aimed at discovering new therapeutic leads for Alzheimer's disease. bohrium.com

Table 1: Examples of Thiazole-Benzaldehyde Derivatives in Aβ Aggregation Inhibition Research

Derivative Class Key Structural Features Research Finding Reference
(Benzo[d]thiazol-2-yl)-1-phenylmethanimine Stilbene-like scaffold with a benzothiazole moiety. Designed to mimic stilbene (B7821643) and interact with the Thioflavin T binding site on amyloid fibrils. nih.gov
Compound 5a A specific (benzo[d]thiazol-2-yl)-1-phenylmethanimine derivative. Proved to be a potent inhibitor of Aβ aggregation. researchgate.netnih.govresearchgate.net
Compound 7e Another derivative from the same class as 5a. Showed inhibitory activity against Aβ aggregation, though less potent than 5a at 50 µM. researchgate.netnih.govresearchgate.net
Aminothiazole Complexes Contain an amino group attached to the thiazole ring. Demonstrated inhibition of Aβ aggregation at micromolar and nanomolar concentrations in vitro. nih.gov
N-benzyl pyridinium-based benzoheterocycles Feature a positively charged pyridinium (B92312) ring linked to a benzo-fused heterocyclic system. Found to be effective inhibitors of Aβ aggregation in laboratory studies. nih.gov

Theoretical Approaches to Structure-Activity Relationship (SAR) Elucidation for Thiazole-Benzaldehyde Scaffolds

Understanding the structure-activity relationship (SAR) of the thiazole-benzaldehyde scaffold is critical for optimizing the design of potent and selective inhibitors. Theoretical and computational methods, particularly molecular docking, play a pivotal role in this process. semanticscholar.orgnih.gov These studies investigate how different substituents on the thiazole and phenyl rings influence the molecule's binding affinity and inhibitory activity against specific biological targets. nih.gov

For a series of thiazolylhydrazone derivatives, molecular docking studies have shown that these compounds can bind strongly within the active site of enzymes like acetylcholinesterase (AChE), a target in Alzheimer's disease research. semanticscholar.orgnih.govnih.govresearchgate.net The benzylidenehydrazine (B8809509) moiety, which can be derived from the benzaldehyde group, is often crucial for interacting with the catalytic anionic site (CAS) of the enzyme. researchgate.net

SAR analyses have revealed that the position of substituents on the phenyl ring is a key determinant of activity. nih.gov For certain thiazolylhydrazone derivatives, compounds with substituents at the 3rd or 4th positions of the phenyl ring exhibited the most potent inhibitory profiles. nih.gov For example, one of the most active compounds in a series, compound 2i, featured this substitution pattern and showed inhibitory activity comparable to the reference drug donepezil. nih.govresearchgate.net

Furthermore, advanced theoretical studies have identified the significance of water-mediated interactions in the binding of these scaffolds. nih.gov In the case of benzylidenehydrazinyl-substituted thiazole inhibitors targeting human dihydroorotate (B8406146) dehydrogenase (hDHODH), X-ray crystallography revealed that water molecules form a bridging hydrogen bond network between the inhibitor and the enzyme's active site. nih.gov This water-mediated interaction acts as an anchor, helping to maintain the inhibitor in its bioactive conformation and contributing significantly to its binding affinity. nih.gov These theoretical insights are invaluable for the rational design and optimization of new drug candidates based on the thiazole-benzaldehyde scaffold. nih.gov

Table 2: Key SAR Findings for Thiazole-Benzaldehyde Scaffolds

Structural Feature / Moiety Theoretical Approach Finding Implication for Drug Design Reference
Benzylidenehydrazine Moiety Molecular Docking This part of the molecule can provide interaction with the catalytic anionic site (CAS) of target enzymes. The linker between the thiazole and phenyl rings is critical for binding and should be optimized. researchgate.net
Phenyl Ring Substituents SAR Analysis Substituents at the 3rd or 4th position of the phenyl ring led to the most active compounds in a series of thiazolylhydrazone derivatives. Directs synthetic efforts towards specific substitution patterns on the phenyl ring to enhance potency. nih.gov
2-(2-methylenehydrazinyl)thiazole Scaffold X-ray Crystallography & SAR Analysis Water-mediated hydrogen bond networks between the inhibitor and the enzyme active site were identified as crucial for high binding affinity. Designing molecules that can leverage these water-bridged interactions can lead to more potent inhibitors. nih.gov
Thiazole Ring Molecular Docking The thiazole moiety itself forms important interactions with amino acid residues within the target's active site. The thiazole core is not just a scaffold but an active participant in binding that can be modified to improve interactions. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Thiazole-Benzaldehyde Based Drug Discovery

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug discovery used to generate novel chemical entities with improved properties while retaining biological activity. nih.govscispace.com These techniques are particularly relevant for the thiazole-benzaldehyde scaffold, allowing chemists to explore new chemical space, circumvent patent limitations, and optimize pharmacokinetic profiles. nih.govresearchgate.net

Scaffold hopping involves replacing the core molecular framework (the scaffold) with a different one that maintains a similar spatial arrangement of key functional groups. nih.gov A notable example in the context of thiazole-containing structures is the development of the 2H-thiazolo[4,5-d] nih.govsemanticscholar.orgnih.govtriazole (ThTz) system. nih.gov This novel fused heteroaromatic system has been utilized as a building block for scaffold hopping, enabling the replacement of other heteroaromatic rings in known bioactive compounds to alter activity and pharmacokinetic properties. nih.gov

Bioisosteric replacement is the substitution of one functional group or atom with another that has similar physical or chemical properties, leading to a new molecule with comparable biological activity. scispace.com This strategy has been successfully applied to thiazole-based compounds. For instance, in the search for improved acetylcholinesterase inhibitors, a thiazolidine (B150603) moiety has been used as a bioisosteric replacement for urea (B33335) or thiourea (B124793) groups. acs.org In another example, a benzothiazolaminyl fragment was identified as a potential bioisosteric replacement for a naphthalenyl moiety in a butyrylcholinesterase inhibitor, demonstrating how parts of a larger molecule can be swapped to create new drug candidates. researchgate.net

These strategies are often guided by computational methods that can identify potential replacements by analyzing extensive databases of protein-ligand interactions. scispace.comresearchgate.net By identifying ligand fragments that occupy similar binding pockets across different proteins, researchers can propose viable scaffold hops or bioisosteric replacements for the thiazole-benzaldehyde framework, accelerating the discovery of new lead compounds. scispace.com

Table 3: Examples of Scaffold Hopping and Bioisosteric Replacements for Thiazole-Based Scaffolds

Strategy Original Moiety/Scaffold Replacement Moiety/Scaffold Rationale / Application Reference
Scaffold Hopping Generic Heteroaromatic Ring 2H-thiazolo[4,5-d] nih.govsemanticscholar.orgnih.govtriazole (ThTz) To alter bioactivity, pharmacokinetics, and stability by introducing a novel fused heteroaromatic system. nih.gov
Bioisosteric Replacement Urea/Thiourea Group Thiazolidine Moiety To explore the biological effect of replacing the urea/thiourea linker in certain thiazole-based enzyme inhibitors. acs.org
Bioisosteric Replacement Naphthalenyl Moiety Benzothiazolaminyl Fragment To create a new derivative of a butyrylcholinesterase inhibitor with potentially different properties. researchgate.net

Computational and Theoretical Investigations of 3 1,3 Thiazol 5 Yl Benzaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 3-(1,3-thiazol-5-yl)benzaldehyde and its analogs, these methods have been instrumental in elucidating their geometric and electronic characteristics.

Density Functional Theory (DFT) Studies for Geometric and Electronic Structure Determination

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of thiazole (B1198619) derivatives. DFT calculations, often using the B3LYP functional, are employed to optimize the molecular geometry and determine key electronic parameters. sci-hub.sesuperfri.orgnih.gov These studies provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

The electronic structure, including the distribution of electron density and electrostatic potential, is also a key output of DFT calculations. For instance, the molecular electrostatic potential (MESP) map helps to identify the electron-rich and electron-deficient regions of the molecule. sci-hub.se In thiazole-containing compounds, the nitrogen and sulfur atoms of the thiazole ring are typically identified as electronegative centers. sci-hub.se

Table 1: Selected DFT-Calculated Parameters for a Thiazole Derivative

ParameterCalculated Value
Dipole Moment6.29 D
HOMO Energy-
LUMO Energy-
Energy Gap (Egap)3.71 eV

Data sourced from a study on a similar molecular system. sci-hub.se

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity. sci-hub.se

In studies of thiazole derivatives, the HOMO is often located on the benzene (B151609) ring, while the LUMO can be distributed across the entire molecule. sci-hub.se A smaller HOMO-LUMO gap generally suggests higher reactivity. The transfer of charge from the HOMO to the LUMO can indicate an intramolecular charge transfer, for example, from the benzene ring to the thiazole ring. sci-hub.se

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra. dntb.gov.uaresearchgate.net This is particularly useful for understanding the photophysical properties of compounds. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions occurring within the molecule. researchgate.net For thiazole-based systems, TD-DFT calculations can help to understand how structural modifications influence their absorption and emission properties. dntb.gov.ua

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study their conformational changes and interactions with other molecules over time.

Conformational Analysis and Dynamic Behavior

MD simulations are employed to explore the conformational landscape of flexible molecules like this compound and its derivatives. These simulations can reveal the preferred conformations of the molecule in different environments and how it transitions between them. This information is crucial for understanding how the molecule might bind to a biological target.

Ligand-Target Interaction Modeling for Scaffold Optimization

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govnih.govnih.gov This method is extensively used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. For derivatives of this compound, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the active site of a target protein. nih.govnih.govresearchgate.net

These simulations can guide the optimization of the molecular scaffold to enhance binding affinity and selectivity for a specific biological target. nih.gov For example, by analyzing the binding modes of a series of thiazole derivatives, researchers can identify which functional groups are crucial for activity and which can be modified to improve the compound's properties. nih.gov

Cheminformatics and Theoretical Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools in modern drug discovery, enabling the prediction of biological activities and properties of chemical compounds. For derivatives of this compound, these methods facilitate the design of novel molecules with enhanced therapeutic potential by establishing a mathematical correlation between their chemical structures and biological functions.

QSAR studies on heterocyclic compounds, including those with thiazole scaffolds, have been extensively reported. dmed.org.uanih.gov The fundamental principle of QSAR is to link the physicochemical properties or structural features of a series of compounds to their biological activity. jyoungpharm.org This relationship is typically expressed through a mathematical model. The process involves generating and selecting descriptors—numerical values that characterize specific aspects of a molecule's structure—and correlating them with experimental activity data using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN). researchgate.net

For instance, in a QSAR study of 3H-thiazolo[4,5-b]pyridin-2-one derivatives, models were developed to predict antioxidant activity, which could then be used for in-silico screening of new potential drug candidates. dmed.org.ua Similarly, 2D-QSAR and 3D-QSAR models for 1,3-thiazine derivatives have been successfully used to predict their inhibitory activities against influenza neuraminidase. nih.gov The statistical robustness of a QSAR model is critical and is evaluated using parameters such as the squared correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (Q²), and the predicted correlation coefficient for an external test set (R²pred). nih.gov The applicability domain of the model is also defined to ensure that predictions are reliable and confined to compounds structurally similar to those in the training set. dmed.org.ua

The types of descriptors used in these models can vary widely, capturing different aspects of the molecular structure.

Table 1: Common Descriptors in QSAR Modeling of Thiazole Derivatives

Descriptor Type Example Description
Topological SpMax5_Bhv A descriptor related to the shape and size of the molecule. nih.gov
Electronic TDB9m A 3D descriptor related to the electronic properties of the molecule. nih.gov
Constitutional nHBint6 A descriptor counting the number of potential internal hydrogen bonds. nih.gov
Quantum Chemical HOMO/LUMO Energy The energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating electron-donating and accepting abilities. sci-hub.se
Steric Molar Refractivity A measure of the total polarizability of a mole of a substance.

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. texilajournal.com |

These models guide the synthesis of new derivatives by identifying which structural modifications are likely to improve biological activity. dmed.org.ua

Prediction of Theoretical Pharmacokinetic Properties (e.g., ADME parameters)

In silico prediction of pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a crucial step in the early stages of drug development to filter out candidates with poor bioavailability or unfavorable metabolic profiles. Computational tools can predict these properties for compounds like this compound and its derivatives before their actual synthesis, saving time and resources. nih.govuniversci.com

Studies on various thiazole-containing scaffolds demonstrate the utility of these predictions. For example, ADME predictions for a series of 5-(substituted benzylidene)-2-(arylamino)-1,3-thiazol-4(5H)-ones were performed using software like SwissADMET to evaluate their drug-likeness based on Lipinski's and Veber's rules. texilajournal.com These rules use simple molecular descriptors like molecular weight, LogP, and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.gov A LogP value between 0 and 3 is often considered indicative of good oral bioavailability. texilajournal.com

Key ADME parameters that are commonly predicted computationally include:

Gastrointestinal (GI) Absorption: Predicts the compound's ability to be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Indicates whether a compound can cross into the central nervous system. researchgate.net

CYP450 Enzyme Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits major metabolic enzymes like CYP2D6 or CYP3A4.

Lipophilicity (LogP): Affects absorption, distribution, and solubility. texilajournal.com

Aqueous Solubility (LogS): Influences absorption and formulation.

The following table presents hypothetical, yet representative, in silico ADME data for a series of thiazole derivatives, based on findings from literature for similar compounds. texilajournal.comnih.govnih.gov

Table 2: Predicted ADME Properties for Exemplary Thiazole Derivatives

Compound Molecular Weight ( g/mol ) LogP H-Bond Acceptors H-Bond Donors BBB Permeant GI Absorption
Derivative A < 500 2.85 4 1 Yes High
Derivative B < 500 3.10 5 2 Yes High
Derivative C > 500 4.50 6 3 No Low

| Derivative D | < 500 | 1.95 | 3 | 1 | Yes | High |

These predictive studies help in prioritizing which derivatives of this compound should be synthesized and subjected to further experimental testing. nih.govresearchgate.net

Reaction Mechanism Studies through Advanced Computational Methods (e.g., Molecular Electron Density Theory)

Advanced computational methods, particularly those based on quantum mechanics, are indispensable for elucidating the detailed mechanisms of chemical reactions. For heterocyclic compounds like this compound, methods such as Density Functional Theory (DFT) can provide deep insights into reaction pathways, transition states, and the factors governing selectivity. researchgate.net

DFT calculations are used to model the electronic structure of molecules, allowing researchers to map the potential energy surface of a reaction. dntb.gov.ua This enables the identification of transition state (TS) structures and the calculation of activation energies, which helps in predicting the most favorable reaction pathway. researchgate.net For example, DFT studies have been used to rationalize the regioselectivity observed in the formation of pyrazolo[1,5-a]- dmed.org.uatexilajournal.comresearchgate.nettriazines. researchgate.net Such studies can clarify why one isomer is formed preferentially over another.

Key aspects investigated through these computational methods include:

Frontier Molecular Orbitals (FMO): The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps understand the reactivity of molecules. sci-hub.se The energy gap between HOMO and LUMO is an indicator of chemical stability. sci-hub.se For a thiazole-benzene derivative, it was found that the HOMO was located on the benzene ring while the LUMO was distributed over the whole molecule, indicating the direction of intramolecular charge transfer upon excitation. sci-hub.se

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. sci-hub.se These maps are useful for predicting how molecules will interact. Red-colored regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor). sci-hub.se

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer between bonding and antibonding orbitals, revealing the nature of intramolecular interactions and bond strengths. sci-hub.se

Topological Analysis (QTAIM): The Quantum Theory of Atoms in Molecules can be used to analyze the electron density at bond critical points to characterize the nature of chemical bonds, including weak intermolecular interactions like hydrogen bonds. sci-hub.se

While a specific study on the "Molecular Electron Density Theory" of this compound is not available, the principles of using electron density derived from DFT calculations are widely applied. These methods could be used, for example, to study the mechanism of its synthesis, such as the condensation reaction between a substituted benzaldehyde (B42025) and a thiazole-containing precursor, to optimize reaction conditions and improve yields. nih.gov

Future Perspectives and Emerging Research Directions

Integration of 3-(1,3-Thiazol-5-YL)benzaldehyde into Novel Catalytic Methodologies

The aldehyde functionality of this compound makes it a prime candidate for integration into novel catalytic transformations. Future research is anticipated to explore its utility as a substrate in asymmetric catalysis, organocatalysis, and transition-metal-catalyzed cross-coupling reactions. The electronic properties of the thiazole (B1198619) ring could influence the reactivity of the aldehyde group, potentially leading to unique selectivity and reactivity profiles. For instance, its use in enantioselective additions could yield chiral alcohols that are valuable intermediates for pharmaceutical synthesis. Furthermore, the thiazole nitrogen atom could act as a directing group in C-H activation reactions, enabling the functionalization of the benzene (B151609) ring at positions that are otherwise difficult to access.

Advanced Applications in Scaffold-Based Drug Discovery and Development of Chemical Probes

The thiazole ring is a well-established pharmacophore found in a variety of approved drugs. Consequently, this compound is an attractive starting point for scaffold-based drug discovery programs. Future work will likely involve the derivatization of the aldehyde group to generate diverse libraries of imines, amines, alcohols, and other functional groups. These libraries can then be screened against a wide range of biological targets, including kinases, proteases, and GPCRs, to identify novel hit compounds. Additionally, the unique structure of this compound lends itself to the development of chemical probes for studying biological systems. For example, the aldehyde could be used to covalently label proteins or other biomolecules, while the thiazole ring could be modified with fluorescent tags or other reporter groups to enable visualization and tracking.

Development of High-Throughput Synthesis and Screening Platforms for Diverse Derivatives

To fully explore the chemical space around this compound, the development of high-throughput synthesis and screening platforms will be essential. Automated parallel synthesis techniques could be employed to rapidly generate large libraries of derivatives with diverse substituents on both the thiazole and benzene rings. These libraries could then be subjected to high-throughput screening assays to quickly identify compounds with desired biological activities or material properties. The integration of machine learning algorithms could further accelerate this process by predicting the properties of virtual compounds and prioritizing the synthesis of the most promising candidates.

Q & A

Q. What are the optimal synthetic routes for 3-(1,3-Thiazol-5-YL)benzaldehyde, and what challenges arise in regioselective thiazole ring formation?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated thiazole. For example, palladium-catalyzed coupling of 5-bromo-1,3-thiazole with 3-formylphenylboronic acid is a common approach . A critical challenge is achieving regioselective attachment of the thiazole ring at the 5-position, as competing reactions (e.g., 2- or 4-substitution) can occur due to electronic and steric effects. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by 1H^1H-NMR are essential to confirm regiochemistry .

Q. How can spectroscopic techniques (NMR, MS, IR) distinguish this compound from its positional isomers?

  • Methodological Answer :
  • 1H^1H-NMR : The aldehyde proton (δ ~10.0 ppm) shows coupling with the aromatic protons (meta to the aldehyde group). Thiazole protons (H-2 and H-4) exhibit distinct splitting patterns: H-2 (δ ~7.8 ppm, doublet) and H-4 (δ ~8.1 ppm, singlet) .
  • Mass Spectrometry : Exact mass analysis (e.g., HRMS-ESI) confirms the molecular ion peak at m/z 215.0342 (C10_{10}H7_7NOS+^+) .
  • IR : A strong carbonyl stretch (~1700 cm1^{-1}) and C-S-C vibrations (~690 cm1^{-1}) are diagnostic .

Q. What solvent systems and reaction conditions stabilize the aldehyde group during derivatization?

  • Methodological Answer : The aldehyde group is prone to oxidation and nucleophilic attack. Use inert atmospheres (N2_2/Ar) and aprotic solvents (e.g., DMF, THF) for reactions. For condensation reactions (e.g., hydrazone formation), maintain pH < 7 to avoid aldol side reactions. Stabilizing agents like molecular sieves can mitigate moisture-induced degradation .

Advanced Research Questions

Q. How does the thiazole ring’s electronic configuration influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The electron-withdrawing nature of the thiazole ring (due to the sulfur and nitrogen atoms) activates the benzaldehyde moiety for NAS. Computational studies (DFT, Mulliken charges) reveal enhanced electrophilicity at the aldehyde’s para position. Experimentally, reactions with amines (e.g., benzylamine) under mild conditions (50°C, DCM) yield Schiff bases with >80% efficiency. Competitive reactivity at the thiazole’s 2-position can be suppressed using bulky bases (e.g., DIPEA) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) across studies?

  • Methodological Answer : Discrepancies often arise from variations in substituent positioning, assay conditions, or impurity profiles. To address this:
  • Perform systematic SAR studies comparing 3-, 4-, and 5-thiazole isomers.
  • Validate purity via HPLC (≥95%) and control for trace metal contaminants (e.g., Pd residues from synthesis) using ICP-MS .
  • Use standardized microbial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols with triplicate replicates .

Q. How can computational modeling predict interactions between this compound and kinase targets (e.g., MAP4K1)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to kinases. For example, the thiazole ring’s sulfur forms a hydrogen bond with Lys53 in MAP4K1, while the benzaldehyde moiety occupies a hydrophobic pocket. Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD_D) .

Q. What crystallographic methods elucidate the compound’s solid-state conformation and π-π stacking behavior?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K reveals packing motifs. For this compound, the thiazole and benzene rings adopt a coplanar arrangement (dihedral angle < 10°), facilitating π-π interactions (3.5 Å spacing). Use SHELX for structure refinement and Mercury for visualization .

Data Contradiction Analysis

Q. Why do some studies report high aqueous solubility while others note limited solubility?

  • Methodological Answer : Apparent solubility discrepancies arise from polymorphic forms or hydration states. Characterize solid-state forms via PXRD and DSC. For example, the monohydrate form (confirmed by TGA) shows 2× higher solubility in PBS (pH 7.4) than the anhydrous form. Control for pH (use buffers) and temperature (25°C vs. 37°C) during measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.